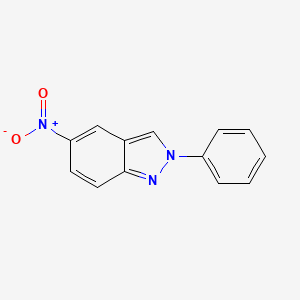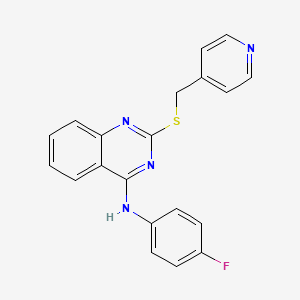![molecular formula C19H17N3O2 B2820820 N-(2-(6-oxopyridazin-1(6H)-yl)ethyl)-[1,1'-biphenyl]-4-carboxamide CAS No. 1021218-94-9](/img/structure/B2820820.png)
N-(2-(6-oxopyridazin-1(6H)-yl)ethyl)-[1,1'-biphenyl]-4-carboxamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(2-(6-oxopyridazin-1(6H)-yl)ethyl)-[1,1’-biphenyl]-4-carboxamide is a complex organic compound that features a pyridazinone moiety linked to a biphenyl carboxamide structure
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-(6-oxopyridazin-1(6H)-yl)ethyl)-[1,1’-biphenyl]-4-carboxamide typically involves multiple steps:
Formation of the Pyridazinone Intermediate: The pyridazinone ring can be synthesized through the cyclization of appropriate hydrazine derivatives with diketones or keto acids under acidic or basic conditions.
Linking the Pyridazinone to the Biphenyl Carboxamide: This step often involves the use of coupling reagents such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) or DCC (dicyclohexylcarbodiimide) to form the amide bond between the pyridazinone derivative and the biphenyl carboxylic acid.
Industrial Production Methods
In an industrial setting, the production of this compound would likely involve optimization of the reaction conditions to maximize yield and purity. This could include the use of continuous flow reactors for better control over reaction parameters and the implementation of purification techniques such as recrystallization or chromatography.
化学反応の分析
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the pyridazinone moiety, leading to the formation of various oxidized derivatives.
Reduction: Reduction reactions can target the carbonyl group in the pyridazinone ring, potentially converting it to a hydroxyl group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typically used.
Substitution: Electrophilic aromatic substitution can be facilitated by reagents like bromine (Br₂) or nitric acid (HNO₃) under acidic conditions.
Major Products
The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation might yield pyridazinone N-oxides, while reduction could produce hydroxypyridazines. Substitution reactions can introduce various functional groups onto the biphenyl ring, such as halogens or nitro groups.
科学的研究の応用
Chemistry
In organic synthesis, N-(2-(6-oxopyridazin-1(6H)-yl)ethyl)-[1,1’-biphenyl]-4-carboxamide can serve as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction pathways and the development of novel synthetic methodologies.
Biology and Medicine
This compound has potential applications in medicinal chemistry, particularly as a scaffold for the development of new pharmaceuticals. The pyridazinone moiety is known for its biological activity, and modifications to the biphenyl carboxamide structure can lead to compounds with enhanced therapeutic properties.
Industry
In the materials science field, derivatives of this compound could be used in the development of new materials with specific properties, such as improved thermal stability or electronic characteristics.
作用機序
The mechanism by which N-(2-(6-oxopyridazin-1(6H)-yl)ethyl)-[1,1’-biphenyl]-4-carboxamide exerts its effects depends on its specific application. In a biological context, it may interact with various molecular targets, such as enzymes or receptors, through hydrogen bonding, hydrophobic interactions, or covalent bonding. The exact pathways involved would require detailed biochemical studies to elucidate.
類似化合物との比較
Similar Compounds
N-(2-(6-oxopyridazin-1(6H)-yl)ethyl)-benzamide: Similar structure but with a simpler benzamide moiety instead of the biphenyl carboxamide.
N-(2-(6-oxopyridazin-1(6H)-yl)ethyl)-[1,1’-biphenyl]-4-sulfonamide: Contains a sulfonamide group instead of a carboxamide, which can alter its chemical and biological properties.
Uniqueness
N-(2-(6-oxopyridazin-1(6H)-yl)ethyl)-[1,1’-biphenyl]-4-carboxamide is unique due to the combination of the pyridazinone and biphenyl carboxamide structures. This dual functionality allows for a wide range of chemical modifications and applications, making it a versatile compound in both research and industrial contexts.
特性
IUPAC Name |
N-[2-(6-oxopyridazin-1-yl)ethyl]-4-phenylbenzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H17N3O2/c23-18-7-4-12-21-22(18)14-13-20-19(24)17-10-8-16(9-11-17)15-5-2-1-3-6-15/h1-12H,13-14H2,(H,20,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MJULNKOUCVFIFY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=CC=C(C=C2)C(=O)NCCN3C(=O)C=CC=N3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H17N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
319.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![N-(4-ethyl-5-oxo-2,3,4,5-tetrahydrobenzo[f][1,4]oxazepin-7-yl)-2,3,4,5,6-pentamethylbenzenesulfonamide](/img/structure/B2820738.png)

![6-chloro-3-(4-methylpiperidine-1-carbonyl)-4-[4-(propan-2-yl)benzenesulfonyl]quinoline](/img/structure/B2820740.png)
![6-(4-([1,1'-Biphenyl]-4-ylsulfonyl)piperazin-1-yl)-3-methyl-[1,2,4]triazolo[4,3-b]pyridazine](/img/structure/B2820743.png)






![N-(2,5-dimethoxyphenyl)-2-((7-phenyl-6,7-dihydro-5H-imidazo[2,1-c][1,2,4]triazol-3-yl)thio)acetamide](/img/structure/B2820756.png)

![2-[2-(Trifluoromethyl)benzylidene]malonic acid](/img/structure/B2820758.png)

